molecular formula C21H17NO4S B2501426 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid CAS No. 503469-94-1

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid

Cat. No.: B2501426
CAS No.: 503469-94-1
M. Wt: 379.43
InChI Key: CACQZUGDQBSQTA-UHFFFAOYSA-N
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Description

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a fluorenylmethoxycarbonyl (Fmoc) protected amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, followed by oxidation.

    Attachment of the Fmoc-Protected Amine: The Fmoc group is introduced to protect the amine functionality. This is typically done using Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Piperidine is often used to remove the Fmoc protecting group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials.

    Biology: The compound’s derivatives can be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

    Industry: Used in the production of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid largely depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through its amine and carboxylic acid functionalities, forming hydrogen bonds and ionic interactions with proteins or enzymes. The thiophene ring can also participate in π-π stacking interactions, which are crucial in the binding to certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyrrole-2-carboxylic acid: Similar structure but with a pyrrole ring instead of a thiophene ring.

    4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-2-carboxylic acid: Contains a furan ring instead of a thiophene ring.

Uniqueness

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to pyrrole and furan analogs. This makes it particularly valuable in the development of materials with specific electronic characteristics, such as organic semiconductors and conductive polymers.

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c23-20(24)19-9-13(12-27-19)10-22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,12,18H,10-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACQZUGDQBSQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CSC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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